molecular formula C11H13N5 B2937483 N-(4,8-dimethylquinazolin-2-yl)guanidine CAS No. 5361-23-9

N-(4,8-dimethylquinazolin-2-yl)guanidine

Cat. No. B2937483
CAS RN: 5361-23-9
M. Wt: 215.26
InChI Key: ZZFRROOYRMMSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,8-dimethylquinazolin-2-yl)guanidine (DMQG) is a quinazolinone derivative that has recently been studied for its potential medicinal applications. DMQG has a wide range of uses in the scientific field, including synthesis, drug development, and biochemical research. DMQG is a versatile compound that has numerous advantages, such as its stability and low cost. In

Scientific Research Applications

N-(4,8-dimethylquinazolin-2-yl)guanidine is a versatile compound that has numerous applications in the scientific research field. It has been used as a precursor for the synthesis of various other compounds, such as quinazolinone derivatives and other heterocyclic compounds. This compound has also been studied for its potential use in drug development, as it has shown promising results in the treatment of various diseases, including cancer and diabetes.

Mechanism of Action

N-(4,8-dimethylquinazolin-2-yl)guanidine has been found to act as an inhibitor of the enzyme aspartate transaminase (AST). AST is an enzyme involved in the metabolism of amino acids, and its inhibition can lead to the accumulation of toxic metabolites in the body. This compound has also been found to have anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have numerous biochemical and physiological effects. It has been found to be an inhibitor of the enzyme aspartate transaminase (AST), and has been shown to reduce the production of pro-inflammatory cytokines. This compound has also been found to reduce the production of nitric oxide, which is a key mediator of inflammation. In addition, this compound has been found to inhibit the growth of cancer cells, as well as to reduce the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

N-(4,8-dimethylquinazolin-2-yl)guanidine has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize, and it is also relatively inexpensive. Additionally, it is a versatile compound that can be used in a variety of applications. However, there are some limitations to using this compound in laboratory experiments. It is a relatively new compound, and not much is known about its long-term effects. Additionally, it has not been extensively studied, so its effects on human health are unknown.

Future Directions

The potential applications of N-(4,8-dimethylquinazolin-2-yl)guanidine are numerous, and further research is needed to explore its full potential. One potential future direction is to investigate the effects of this compound on other enzymes, such as cytochrome P450 enzymes. Additionally, further research is needed to investigate the effects of this compound on other diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research is needed to investigate the long-term effects of this compound, as well as to explore the possibility of using this compound as a drug delivery system. Finally, further research is needed to explore the potential of this compound to be used as a drug to treat various diseases, such as cancer and diabetes.

Synthesis Methods

N-(4,8-dimethylquinazolin-2-yl)guanidine is synthesized from 4,8-dimethylquinazolin-2-yl bromide and guanidine hydrochloride. The reaction is conducted in a mixture of acetic acid and water. The reaction is then heated to 80°C for several hours and the product is isolated by filtration. The final product is a white solid that is soluble in water and ethanol.

properties

IUPAC Name

2-(4,8-dimethylquinazolin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-6-4-3-5-8-7(2)14-11(15-9(6)8)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFRROOYRMMSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)N=C(N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.